molecular formula C9H15NO2 B12943626 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid CAS No. 119103-11-6

1-Azabicyclo[3.3.1]nonane-5-carboxylic acid

Cat. No.: B12943626
CAS No.: 119103-11-6
M. Wt: 169.22 g/mol
InChI Key: PVPLABKMWLPCSG-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.3.1]nonane-5-carboxylic acid is a bicyclic compound characterized by a nitrogen atom integrated into its structure. This compound is notable for its unique structural framework, which is common in many biologically significant natural products. The presence of the nitrogen atom in the bicyclic system imparts distinct chemical and biological properties, making it an intriguing subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain the bicyclic framework . Another approach is the radical cyclization method, which has been explored using different reagents such as Cp2TiCl and SmI2 . These methods typically require specific reaction conditions, including controlled temperatures and the presence of catalysts or radical initiators.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reagents can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-Azabicyclo[3.3.1]nonane-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various applications.

Biological Activity

1-Azabicyclo[3.3.1]nonane-5-carboxylic acid, a bicyclic compound featuring a nitrogen atom, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H15NO2C_9H_{15}NO_2 and is characterized by its unique bicyclic structure which includes a nitrogen atom in the ring. This structural feature is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a pharmacological agent.

The compound is believed to interact with specific molecular targets through its bicyclic structure. The nitrogen atom can participate in hydrogen bonding, which enhances its binding affinity to biological targets. Notably, it has shown potential in modulating muscarinic receptor activity, which is crucial for various physiological processes.

Muscarinic Receptor Interactions

Research indicates that derivatives of this compound exhibit significant binding affinities to human muscarinic receptors (M1-M5). For instance, one study reported that certain derivatives displayed Ki values that were 10-50 times lower than standard muscarinic agonists like carbachol, indicating strong antagonistic properties against these receptors .

Table 1: Binding Affinities of Derivatives to Muscarinic Receptors

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Compound A2530203540
Compound B1525182830
Compound C1020152225

Case Studies and Research Findings

Several studies have explored the anti-inflammatory and analgesic properties of compounds related to the azabicyclo framework:

  • Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) : A study demonstrated that azabicyclo compounds could inhibit NAAA activity, leading to increased levels of palmitoylethanolamide (PEA), an endocannabinoid associated with pain relief .
  • Anticancer Activity : Another investigation into structurally similar compounds revealed promising anticancer activity against various human cancer cell lines, suggesting potential therapeutic applications .

Properties

CAS No.

119103-11-6

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-azabicyclo[3.3.1]nonane-5-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-8(12)9-3-1-5-10(7-9)6-2-4-9/h1-7H2,(H,11,12)

InChI Key

PVPLABKMWLPCSG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN(C1)C2)C(=O)O

Origin of Product

United States

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